H-Arg-Trp-OHhydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

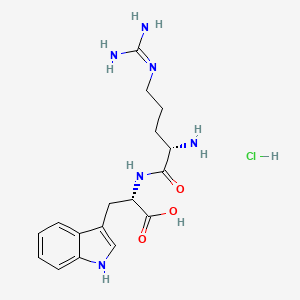

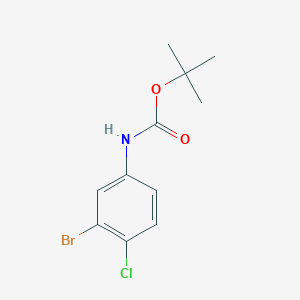

H-Arg-Trp-OH hydrochloride is a dipeptide compound composed of the amino acids arginine and tryptophan, with a hydrochloride salt form. This compound has garnered interest in scientific research due to its potential biological activities and therapeutic applications .

Wirkmechanismus

Target of Action

The primary target of the compound H-Arg-Trp-OH hydrochloride, also known as WR, is the Peroxisome Proliferator-Activated Receptor (PPAR) α . PPARα is a nuclear receptor that belongs to the steroid/thyroid hormone receptor superfamily . It plays a crucial role in the regulation of genes involved in the metabolism of lipids and glucose, as well as in cell development and differentiation .

Mode of Action

WR interacts directly with the PPARα ligand binding domain . This interaction induces PPARα transactivation in a dose-dependent manner . The direct binding of WR to PPARα leads to conformational changes and the recruitment of a co-activator peptide, fluorescein-PGC1α, to PPARα .

Biochemical Pathways

The activation of PPARα by WR influences several biochemical pathways. Specifically, it induces the expression of PPARα response genes involved in fatty acid oxidation . This process occurs in mitochondria, peroxisomes, and microsomes in the liver . Additionally, WR has been found to induce cellular fatty acid uptake .

Result of Action

The activation of PPARα by WR leads to a reduction in intracellular triglyceride accumulation in lipid-loaded hepatocytes . This suggests that WR could potentially be used to reduce hepatic lipid accumulation, which is often associated with conditions such as non-alcoholic fatty liver disease .

Action Environment

The action of WR is likely influenced by various environmental factors. For instance, the presence of lipids in the environment could potentially enhance the uptake of fatty acids induced by WR . .

Biochemische Analyse

Biochemical Properties

H-Arg-Trp-OH hydrochloride has been found to interact with peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism . This interaction induces PPARα transactivation, which in turn triggers the expression of genes involved in fatty acid oxidation . This suggests that H-Arg-Trp-OH hydrochloride may play a role in lipid metabolism and could potentially be used to modulate lipid levels in cells .

Cellular Effects

In lipid-loaded hepatocytes, H-Arg-Trp-OH hydrochloride has been shown to reduce intracellular triglyceride accumulation . This is achieved by inducing cellular fatty acid uptake and promoting the expression of PPARα response genes, which enhance fatty acid oxidation .

Molecular Mechanism

The molecular mechanism of H-Arg-Trp-OH hydrochloride involves direct interaction with the ligand-binding domain of PPARα . This binding induces conformational changes in PPARα, leading to the recruitment of co-activator peptides and subsequent transactivation of PPARα . This process ultimately results in the upregulation of genes involved in fatty acid oxidation .

Metabolic Pathways

H-Arg-Trp-OH hydrochloride is involved in the kynurenine and 5-hydroxytryptamine metabolic pathways, which are primarily responsible for the metabolism of the amino acid tryptophan

Transport and Distribution

It is known that dipeptides are absorbed by the intestinal epithelium and delivered to circulation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Trp-OH hydrochloride typically involves the coupling of arginine and tryptophan using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of H-Arg-Trp-OH hydrochloride may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

H-Arg-Trp-OH hydrochloride can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

Reduction: The arginine residue can be reduced to form citrulline.

Substitution: The amino groups in arginine can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Kynurenine derivatives.

Reduction: Citrulline.

Substitution: Alkylated or acylated derivatives of the peptide.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound in peptide synthesis and analytical studies.

Biology: Investigated for its role in cellular signaling and metabolic pathways.

Medicine: Explored for its potential as a therapeutic agent in metabolic disorders and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and nutraceuticals

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Arg-Phe-OH hydrochloride: Another dipeptide with arginine and phenylalanine.

H-Arg-Tyr-OH hydrochloride: A dipeptide with arginine and tyrosine.

H-Arg-Gly-OH hydrochloride: A dipeptide with arginine and glycine

Uniqueness

H-Arg-Trp-OH hydrochloride is unique due to its specific interaction with PPARα and its ability to modulate lipid metabolism. This sets it apart from other dipeptides that may not have the same biological activity or therapeutic potential .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O3.ClH/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13;/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);1H/t12-,14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFXAWNXBCWGRL-KYSPHBLOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6335354.png)

![4-[4-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B6335365.png)

![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B6335382.png)